Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate
Description
Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate (CAS: 1545546-65-3) is a heterocyclic compound featuring a fused imidazo-thiazole core with a methyl ester group at the 2-position. Its molecular formula is C₇H₆N₂O₂S, and it has a molecular weight of 182.20 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules. Its synthetic routes often involve cyclization reactions, such as the condensation of thiazol-2-amine derivatives with halogenated ketones or esters, followed by functional group modifications like ester hydrolysis or amide coupling .
For example, derivatives of this core have been explored as metallo-β-lactamase inhibitors to combat antibiotic resistance and as antifungal agents against Fusarium oxysporum .
Properties
IUPAC Name |
methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-6(10)5-4-9-3-2-8-7(9)12-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUTYJPDHWNMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CN=C2S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545546-65-3 | |
| Record name | methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system . The reaction is usually carried out under reflux conditions in a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to form imidazo[2,1-b]thiazole-2-carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
Electrophilic Aromatic Substitution
The electron-deficient thiazole and imidazole rings direct electrophiles to specific positions. Nitration and halogenation occur preferentially at the 5- and 6-positions of the fused ring system.
Nucleophilic Acyl Substitution
The ester group participates in nucleophilic substitution reactions, enabling conversion to amides or thioesters.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (gaseous) | MeOH, 25°C, 12 h | Imidazo[2,1-b]thiazole-2-carboxamide | 65% | |
| Piperazine | EDCI/HOBt, DMF, rt, 24 h | Imidazo[2,1-b]thiazole-2-(piperazinyl)amide | 58% |
Reduction Reactions
The ester can be reduced to a primary alcohol or modified via selective reduction of the heterocyclic core.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → rt, 3 h | 2-(Hydroxymethyl)imidazo[2,1-b]thiazole | 73% | |
| NaBH₄/CuI | MeOH, 50°C, 2 h | Partially reduced thiazolidine derivative | 41% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkyl group introduction at reactive positions.
Cyclization and Spirocompound Formation
Intramolecular cyclization with bifunctional reagents generates fused or spirocyclic systems.
Functionalization via Alkylation/Acylation
The nitrogen atoms in the imidazole ring undergo alkylation or acylation.
Key Reactivity Trends:
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Electronic Effects : The ester group at C-2 deactivates the thiazole ring, directing electrophiles to C-5 and C-6 .
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Biological Relevance : Derivatives exhibit anticancer and enzyme inhibitory activity, particularly against carbonic anhydrase II .
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Synthetic Utility : The methyl ester serves as a versatile handle for generating amides, acids, or reduced alcohols for drug discovery .
Scientific Research Applications
Anticancer Activity
Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate and its derivatives have been extensively studied for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms.
- Mechanism of Action : One study highlighted that certain chalcone conjugates featuring the imidazo[2,1-b]thiazole scaffold demonstrated potent cytotoxicity against multiple human cancer cell lines (e.g., MCF-7, A549) with IC50 values ranging from 0.64 to 30.9 μM. Notably, one derivative exhibited IC50 values as low as 0.64 μM across all tested lines, indicating strong antiproliferative activity .
- Cell Cycle Arrest : Flow cytometric analysis revealed that these compounds can induce cell cycle arrest in the G2/M phase and lead to apoptotic cell death. This was confirmed through assays that measured caspase activation and DNA fragmentation .
Table 1: Cytotoxic Activity of Methyl Imidazo[2,1-b][1,3]thiazole Derivatives
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 11x | MCF-7 | 0.64 | Tubulin polymerization inhibition |
| 11x | A549 | 1.44 | Apoptosis via caspase activation |
| Other | HeLa | 30.9 | Induction of cell cycle arrest |
Enzyme Inhibition
Another significant application of this compound is its role as an inhibitor of various enzymes.
- Dihydrofolate Reductase Inhibition : Recent studies have synthesized novel derivatives that exhibit potent inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Compounds derived from this scaffold showed IC50 values as low as 0.079 µM, comparable to established inhibitors like methotrexate . This suggests potential applications in treating cancers and bacterial infections where DHFR plays a pivotal role.
- Carbonic Anhydrase Inhibition : Other derivatives have been evaluated for their ability to inhibit carbonic anhydrases (CAs), particularly isoforms associated with tumor growth (hCA IX and hCA XII). Some compounds demonstrated selective inhibition against hCA II with K_i values ranging from 57.7 to 98.2 µM, highlighting their potential in cancer therapy .
Table 2: Enzyme Inhibition Profiles
| Compound ID | Enzyme Target | IC50/Ki (μM) | Selectivity |
|---|---|---|---|
| Compound 22 | Dihydrofolate Reductase | 0.079 | High |
| Compound 9ae | Carbonic Anhydrase II | 57.7 | Selective over IX & XII |
Therapeutic Potential
The therapeutic applications of this compound extend beyond cancer treatment.
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth through its action on DHFR, making it a candidate for developing new antibiotics or treatments for bacterial infections .
- Neuroprotective Effects : Some derivatives are being investigated for their ability to cross the blood-brain barrier effectively and may offer neuroprotective benefits in conditions such as Alzheimer's disease due to their ability to modulate neurotransmitter systems .
Mechanism of Action
The mechanism of action of methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound can also interact with DNA, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Structural Variations and Key Modifications
The following table summarizes critical structural differences and similarities between methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate and its analogs:
Biological Activity
Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by the presence of both imidazole and thiazole rings. Its structure allows for various chemical modifications that can enhance its biological activity. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited in synthetic chemistry to develop derivatives with improved properties .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in various cellular processes. For instance, studies indicate that it can inhibit focal adhesion kinase (FAK), a protein implicated in cancer cell migration and proliferation . Additionally, it has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study reported that derivatives of this compound showed potent cytotoxicity against various cancer cell lines, including those associated with pancreatic cancer . The mechanism involves the inhibition of FAK phosphorylation, leading to reduced cell migration and proliferation.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6a | MesoII | 0.59 | FAK Inhibition |
| 6b | STO | 2.81 | FAK Inhibition |
| 5c | H37Rv | 3.125 | Antitubercular Activity |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against Mycobacterium tuberculosis and other bacterial strains . The presence of specific substituents on the thiazole ring enhances this activity by improving binding affinity to bacterial targets.
Anti-inflammatory Effects
This compound has been found to selectively inhibit COX-2 with high potency (IC50 values ranging from 0.08 to 0.16 µM), suggesting potential use in treating inflammatory conditions . The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- Study on FAK Inhibition : A series of imidazo[2,1-b][1,3]thiazole derivatives were evaluated for their ability to inhibit FAK in mesothelioma cells. Compounds showed promising antitumor activity and enhanced efficacy when combined with gemcitabine .
- COX-2 Selectivity Study : Research highlighted the structure-activity relationship (SAR) of various derivatives indicating that modifications at specific positions significantly affect COX-2 inhibition potency .
- Antitubercular Activity : A new series of compounds derived from this compound were tested against Mycobacterium tuberculosis with several compounds showing low minimum inhibitory concentrations (MIC) .
Q & A
Q. What are the key synthetic routes for Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including Friedel-Crafts acylation, Michael addition, and cyclization. For example, solvent-free conditions with Eaton's reagent (P2O5·MeSO3H) at 80°C achieved yields of 90–96% in fused imidazo[2,1-b]thiazole derivatives . Key parameters include temperature control, catalyst selection (e.g., Eaton's reagent outperformed FeCl3 and PTSA), and solvent elimination to enhance efficiency . Purification often employs chromatography or recrystallization .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Common methods include:
- Thin-layer chromatography (TLC) for reaction monitoring .
- Melting point determination using electrothermal apparatus .
- NMR (1H/13C) and IR spectroscopy to confirm functional groups and regiochemistry .
- X-ray crystallography for resolving complex fused-ring systems, as demonstrated for related imidazo-thiazinones .
Q. What are the primary biological activities associated with this scaffold?
Imidazo[2,1-b][1,3]thiazoles exhibit broad pharmacological activities, including:
- Anticancer : Derivatives showed cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cells .
- Antimicrobial : Structural analogs demonstrated efficacy against bacteria and fungi .
- Anticonvulsant : Thiazole-bearing analogs reduced seizure activity in rodent models .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in imidazo-thiazole synthesis?
Contradictions in yield data often arise from catalyst selectivity and solvent effects. For example, Eaton's reagent achieved 90% yield under solvent-free conditions, while FeCl3 in CS2 yielded only 32% . Systematic optimization should include:
- Screening Lewis acids (e.g., AlCl3 vs. PPA) .
- Evaluating solvent-free vs. polar aprotic solvents (e.g., EtOH vs. DMF) .
- Adjusting substituent electronics (e.g., electron-withdrawing groups on aldehydes improved cyclization) .
Q. How do structural modifications influence biological activity and pharmacokinetics?
- Electron-deficient aryl groups (e.g., nitro or fluorophenyl) enhanced anticancer activity by improving target binding .
- Ester vs. carboxylic acid derivatives : Ethyl esters (e.g., Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate) showed higher bioavailability than carboxylic acids due to improved membrane permeability .
- Fluorine substitution at the 6-position increased metabolic stability by reducing CYP450-mediated oxidation .
Q. How can contradictions in biological activity data across studies be addressed?
Discrepancies often stem from assay variability or cell-line-specific responses. For example:
- Anticancer activity : A derivative showed IC50 = 2.1 µM in MCF-7 cells but was inactive in HepG2, highlighting the need for multi-cell-line screening .
- Antimicrobial testing : Standardized protocols (e.g., CLSI guidelines) and comparator drugs (e.g., ciprofloxacin) should be used to normalize results .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking identified key interactions with targets like EGFR (e.g., hydrogen bonding with Met793 and hydrophobic contacts with Leu718) .
- QSAR models using descriptors like logP and polar surface area predicted improved BBB penetration for anticonvulsant analogs .
- Cambridge Structural Database (CSD) analysis validated stereoelectronic effects of substituents on binding .
Methodological Considerations
- Synthetic Challenges : Microwave-assisted synthesis reduced reaction times from 12 hours to 30 minutes for analogous imidazo-thiazoles .
- Data Reproducibility : Strict control of anhydrous conditions is critical, as moisture deactivates Eaton's reagent .
- Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
